![molecular formula C14H20N4O B065801 4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine CAS No. 175204-71-4](/img/structure/B65801.png)
4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine
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Description
The compound “4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional structure derived from adamantane . Adamantane itself is a compound with a unique cage-like structure, similar to one layer of diamond lattice .
Molecular Structure Analysis
The adamantyl group in “4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine” likely contributes to the rigidity and stability of the molecule . The adamantane core is a highly symmetrical cage-like structure composed of three fused cyclohexane rings in chair conformations . This gives the adamantyl group a unique, rigid three-dimensional structure .
Chemical Reactions Analysis
Adamantyl-substituted compounds are known to participate in various chemical reactions . The specific reactions that “4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine” can undergo would depend on the specific conditions and reagents present.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine” would be influenced by the presence of the adamantyl group. Adamantane and its derivatives are known for their high thermal stability and resistance to various chemical reactions .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-19-13-17-11(16-12(15)18-13)14-5-8-2-9(6-14)4-10(3-8)7-14/h8-10H,2-7H2,1H3,(H2,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXABWZDNUTIBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369417 |
Source
|
Record name | 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine | |
CAS RN |
175204-71-4 |
Source
|
Record name | 4-Methoxy-6-tricyclo[3.3.1.13,7]dec-1-yl-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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